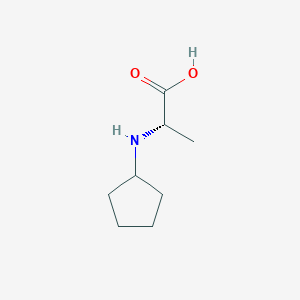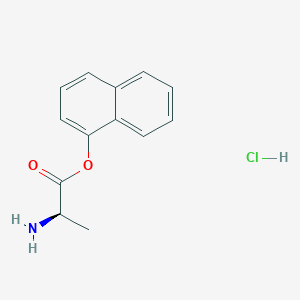
LY3007113
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LY3007113 is an orally active p38 mitogen-activated protein kinase (MAPK) inhibitor with potential immunomodulating, anti-inflammatory, and antineoplastic activity. Upon administration, LY3007113 inhibits the activity of p38, thereby preventing p38 MAPK-mediated signaling. This may result in the inhibition of the production of proinflammatory cytokines and the induction of tumor cell apoptosis. p38 MAPK, a serine/threonine protein kinase often upregulated in cancer cells, plays a crucial part in the production of a variety of cytokines involved in inflammation and cellular proliferation such as tumor necrosis factor (TNF) and interleukin (IL)-1 and -6. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Aplicaciones Científicas De Investigación
Dual Kinase and BET-Bromodomain Inhibition
LY294002, closely related to LY3007113, is identified as a dual kinase and BET-bromodomain inhibitor. This compound inhibits the BET bromodomain proteins BRD2, BRD3, and BRD4, structurally unrelated to phosphoinositide 3-kinase (PI3K). Its dual inhibition suggests potential applications in targeting diverse signaling pathways in cancer research (Dittmann et al., 2014).
Sensitization to Apoptosis in Cancer Cells
Research on LY303511 (an analogue of LY3007113) demonstrated its role in increasing reactive oxygen species (ROS) production and sensitizing cancer cells to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-induced apoptosis. This highlights its potential in enhancing cancer cell sensitivity to apoptosis, a key area in cancer treatment (Tucker-Kellogg et al., 2012).
Role in Leukemia Cell Invasion and Migration
LY294002, similar to LY3007113, was found to suppress leukemia cell invasion and migration through the up-regulation of early growth response gene 1 (Egr-1), independent of its PI3K-Akt inhibitory activity. This finding adds a new dimension to its anticancer properties, particularly in leukemia (Liu et al., 2008).
Enhancement of TRAIL Sensitivity in Neuroblastoma Cells
LY303511 is shown to increase TRAIL sensitivity in neuroblastoma cells via hydrogen peroxide-mediated activation of mitogen-activated protein kinases and up-regulation of death receptors. This suggests its potential application in enhancing the apoptotic sensitivity of neuroblastoma cells, which are often resistant to chemotherapy (Shenoy et al., 2009).
Inhibition of RAF Isoforms in Mutant Cancers
LY3009120, another compound related to LY3007113, inhibits RAF isoforms and active dimers, showing anti-tumor activities in RAS or BRAF mutant cancers. Its ability to target various forms of RAF dimers with minimal paradoxical activation highlights its potential in cancer therapeutics (Peng et al., 2015).
Propiedades
Fórmula molecular |
Unknown |
|---|---|
Peso molecular |
0.0 |
Nombre IUPAC |
Unknown |
Apariencia |
Solid powder |
Pureza |
>98% |
Vida útil |
>5 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
LY3007113; LY-3007113; LY 3007113. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




